![molecular formula C21H12BrFN4O3S B2662334 N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1251558-41-4](/img/no-structure.png)

N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

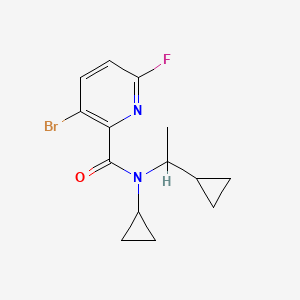

“N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” involves various methods . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using X-ray diffraction . The crystal structure of the catalytic domain of MMP-13 complexed with this compound has been reported .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Research on compounds structurally similar to N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide focuses on the synthesis of novel heterocyclic compounds with potential pharmacological properties. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities, suggesting that similar structural compounds might also possess pharmacological benefits (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Angiogenic and DNA Cleavage Activities

Compounds with structures akin to the one have been evaluated for their anti-angiogenic properties and DNA cleavage abilities. Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. This indicates potential applications in cancer research and therapeutic development (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

Molecular Dynamic Simulation and Corrosion Inhibition

Kaya et al. (2016) utilized quantum chemical calculations and molecular dynamics simulations to explore the corrosion inhibition properties of piperidine derivatives on iron. Their findings reveal the potential use of similar compounds in materials science, particularly in preventing metal corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Cytotoxic Activity Against Cancer Cells

Research by Hassan et al. (2014) into pyrazolo[1,5-a]pyrimidine derivatives showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This suggests that structurally related compounds, like this compound, could be explored for their anticancer potential (Hassan, Hafez, & Osman, 2014).

Wirkmechanismus

The mechanism of action of pyrimidine derivatives like “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Zukünftige Richtungen

Future research on “N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide” and similar compounds could focus on their potential as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide involves the reaction of 3-methoxybenzylamine with 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid, followed by the addition of piperidine and subsequent deprotection of the amine group.", "Starting Materials": [ "3-methoxybenzylamine", "2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid", "piperidine", "protecting reagents" ], "Reaction": [ "Protection of the carboxylic acid group of 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid using a suitable protecting reagent", "Reaction of the protected 2-chloro-6-methylthieno[2,3-d]pyrimidine-5-carboxylic acid with 3-methoxybenzylamine in the presence of a coupling agent such as EDCI or HATU to form the corresponding amide", "Addition of piperidine to the amide to form the piperidine derivative", "Deprotection of the amine group using a suitable deprotecting reagent to yield the final product, N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide" ] } | |

CAS-Nummer |

1251558-41-4 |

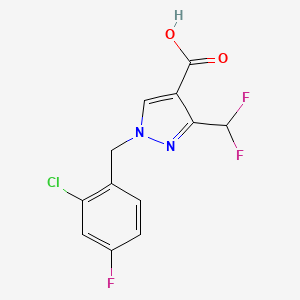

Molekularformel |

C21H12BrFN4O3S |

Molekulargewicht |

499.31 |

IUPAC-Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H12BrFN4O3S/c22-13-3-1-12(2-4-13)19-24-17(30-25-19)11-26-16-9-10-31-18(16)20(28)27(21(26)29)15-7-5-14(23)6-8-15/h1-10H,11H2 |

InChI-Schlüssel |

JCIUFETZVLCSCC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)SC=C4)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate](/img/structure/B2662251.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2662253.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2662254.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)

![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)